

A Comparative Analysis of DGAT1 Inhibitors Across Diverse Disease Models

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Compound of Interest

Compound Name:

Diacylglycerol acyltransferase
inhibitor-1

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A deep dive into the therapeutic potential and mechanistic insights of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors in metabolic disorders, oncology, and dermatology. This guide provides a comparative analysis of key inhibitors, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final step of triglyceride synthesis. Its role in lipid metabolism has made it an attractive therapeutic target for a range of diseases. This guide offers a comparative overview of several DGAT1 inhibitors, summarizing their efficacy in various disease models and providing insights into their mechanisms of action.

Quantitative Comparison of DGAT1 Inhibitor Potency and Efficacy

The following tables summarize the in vitro potency and in vivo efficacy of prominent DGAT1 inhibitors across different disease models.

Table 1: In Vitro Potency of DGAT1 Inhibitors



Inhibitor	Target	IC50 (nM)	Cell-Based Assay IC50 (nM)	Source(s)
A-922500	Human DGAT1	9	-	[1]
Mouse DGAT1	22	-	[1]	
PF-04620110	Human DGAT1	19	39 (HT-29 cells)	[2][3]
Rat DGAT1	94	-	[3]	
Mouse DGAT1	64	-	[3]	_
T863	Human DGAT1	17-49	-	[4]
Mouse DGAT1	Similar to human	-	[5]	
Pradigastat (LCQ908)	Human DGAT1	Potent and selective	-	[6][7]
AZD7687	Human DGAT1	Reversible and selective	-	[8]

Table 2: In Vivo Efficacy of DGAT1 Inhibitors in Metabolic Disease Models



Inhibitor	Disease Model	Species	Key Efficacy Results	Source(s)
Pradigastat (LCQ908)	Familial Chylomicronemia Syndrome	Human	41% reduction in fasting triglycerides at 20 mg/day; 70% reduction at 40 mg/day over 21 days.	[6][7][9]
AZD7687	Healthy overweight/obes e	Human	>75% decrease in postprandial triglyceride AUC at doses ≥5 mg.	[10]
T863	Diet-induced obesity	Mouse	Significant weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity after 2 weeks of oral administration.	[4][5]
A-922500	Postprandial hyperlipidemia	Rodents	Dose- dependently attenuated the maximal postprandial rise in serum triglycerides.	[5]



PF-04620110 Diet-induced Mouse at company mg.	asma glyceride levels doses ≥0.1 g/kg following a id challenge.
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Table 3: In Vivo Efficacy of DGAT1 Inhibitors in Oncology Models

Inhibitor	Disease Model	Species	Key Efficacy Results	Source(s)
A-922500	Glioblastoma xenograft	Mouse	Suppressed cell proliferation and induced apoptosis.	[12]
Melanoma xenograft	Mouse	Did not show efficacy alone, but profoundly suppressed tumor growth when combined with a SOD1 inhibitor.	[13]	
Generic DGAT1 inhibitor	Prostate cancer xenograft	Mouse	Significantly reduced tumor growth and proliferation capacity by 51%.	[14]

Table 4: Dermatological Effects of DGAT1 Inhibitors



Inhibitor	Species	Key Observations	Source(s)
AZD7687	Mouse	Dose- and time- dependent sebaceous gland atrophy and alopecia.	[15]
Dog	Sebaceous gland atrophy without hair loss or skin lesions.	[15]	

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

DGAT1 Enzyme Inhibition Assay

This protocol outlines a method to determine the in vitro potency of DGAT1 inhibitors.

Materials:

- Microsomes from cells overexpressing human or mouse DGAT1.
- [14C]-oleoyl-CoA (radiolabeled substrate).
- 1,2-dioleoylglycerol (unlabeled substrate).
- DGAT2 inhibitor (e.g., PF-06424439) to ensure specificity.
- DGAT1 inhibitor to be tested.
- Reaction buffer (100 mM Tris-HCl pH 7.4, 25 mM MgCl₂, 0.625 g/L delipidated BSA).
- Chloroform/methanol (2:1 v/v).
- 2% phosphoric acid.
- Silica gel TLC plates.



Procedure:

- Prepare cell lysates from cells overexpressing the target DGAT1 enzyme.
- Incubate the cell lysate with a DGAT2 inhibitor on ice for 30 minutes to block the activity of DGAT2.
- Add the test DGAT1 inhibitor at various concentrations.
- Initiate the reaction by adding the reaction mixture containing 1,2-dioleoylglycerol and [14C]oleoyl-CoA.
- Incubate the reaction at 37°C with gentle agitation for 30 minutes.
- Stop the reaction by adding chloroform/methanol (2:1 v/v), followed by 2% phosphoric acid to induce phase separation.
- Collect the organic phase, dry it down, and resuspend it in chloroform.
- Spot the samples on a silica gel TLC plate and separate the lipids.
- Visualize and quantify the radiolabeled triglycerides to determine the extent of inhibition.

Cell-Based Lipid Accumulation Assay (Oil Red O Staining)

This protocol describes how to visualize and quantify intracellular lipid droplets.

Materials:

- Cells cultured on coverslips in a 24-well plate.
- 4% Paraformaldehyde (PFA) in PBS.
- · Propylene glycol.
- 0.05% Oil Red O solution in 85% propylene glycol.



- · DAPI solution for nuclear staining.
- Mounting medium.

Procedure:

- Culture cells on coverslips and treat with the DGAT1 inhibitor.
- Fix the cells with 4% PFA for 20 minutes on ice.[4]
- Wash the cells twice with PBS.[4]
- Incubate the cells with propylene glycol for 7 minutes at room temperature.[4]
- Remove the propylene glycol and add the 0.05% Oil Red O solution. Incubate for 5 minutes at room temperature.[4]
- Remove the Oil Red O solution and wash the cells three times with PBS.[4]
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides and visualize under a fluorescence microscope.
- Quantify the lipid droplet area using image analysis software.

In Vivo Tumor Growth Inhibition Study

This protocol details a typical xenograft study to evaluate the anti-cancer efficacy of a DGAT1 inhibitor.

Materials:

- Immunocompromised mice (e.g., nude or SCID).
- Cancer cell line (e.g., U87MG for glioblastoma).[16]
- DGAT1 inhibitor formulated for oral or intraperitoneal administration.
- Calipers for tumor measurement.



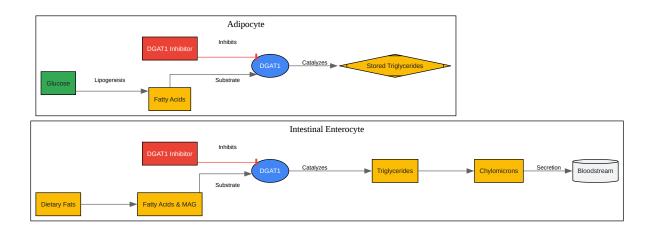
Procedure:

- Subcutaneously inject cancer cells into the flank of the immunocompromised mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into control (vehicle) and treatment groups.
- Administer the DGAT1 inhibitor at the desired dose and schedule.
- Measure tumor volume with calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[17][18]

Signaling Pathways and Mechanisms of Action

DGAT1 inhibition impacts cellular signaling in a context-dependent manner. The following diagrams illustrate key pathways involved.



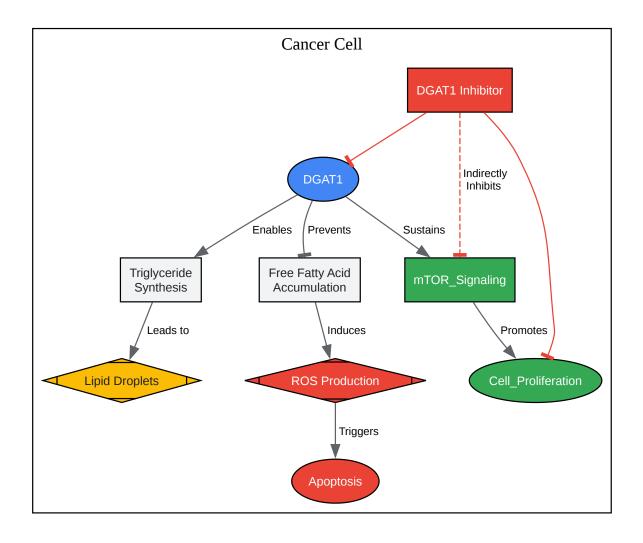


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DGAT1's role in lipid metabolism.

In the intestine, DGAT1 is pivotal for the absorption of dietary fats by re-esterifying fatty acids and monoacylglycerols into triglycerides, which are then packaged into chylomicrons and secreted into the bloodstream. In adipose tissue, DGAT1 contributes to the storage of excess energy as triglycerides. DGAT1 inhibitors block these processes, leading to reduced triglyceride levels and decreased fat storage.



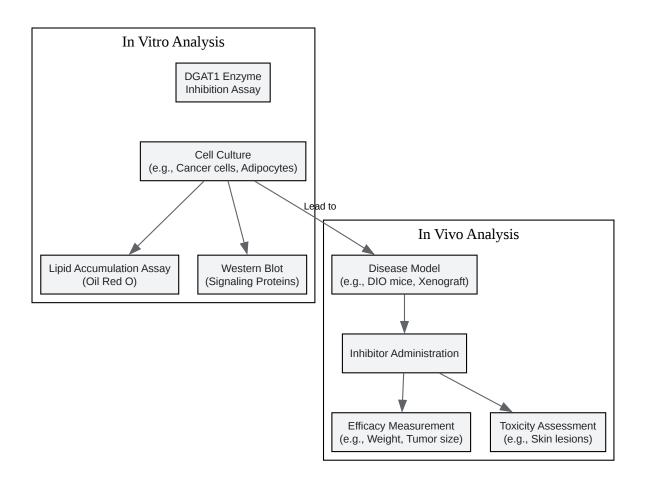


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DGAT1 inhibition in cancer.

In cancer cells, DGAT1 plays a protective role by converting excess fatty acids into triglycerides, which are stored in lipid droplets. This prevents the accumulation of free fatty acids, which can lead to lipotoxicity and the generation of reactive oxygen species (ROS).[12] [19] By inhibiting DGAT1, cancer cells are unable to sequester excess fatty acids, leading to increased ROS production and subsequent apoptosis.[13][20] Additionally, DGAT1 activity has been linked to the mTOR signaling pathway, which is a key regulator of cell growth and proliferation. Inhibition of DGAT1 can disrupt this pathway, further contributing to its anti-tumor effects.[12]





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General experimental workflow.

The evaluation of DGAT1 inhibitors typically follows a workflow that begins with in vitro characterization of enzyme inhibition and cellular effects on lipid accumulation and signaling. Promising candidates are then advanced to in vivo studies in relevant disease models to assess their efficacy and safety.

Conclusion

DGAT1 inhibitors have demonstrated significant therapeutic potential in a variety of disease models. In metabolic disorders, they effectively lower triglyceride levels and improve insulin



sensitivity. In oncology, they represent a novel therapeutic strategy by inducing lipotoxicity and oxidative stress in cancer cells. However, their clinical development has been hampered by dose-limiting gastrointestinal side effects. The dermatological effects, particularly in mice, also warrant careful consideration in preclinical safety assessments. Future research may focus on developing tissue-specific inhibitors or combination therapies to maximize therapeutic benefit while minimizing adverse effects. This comparative guide provides a valuable resource for researchers to navigate the current landscape of DGAT1 inhibitors and to inform the design of future studies.

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